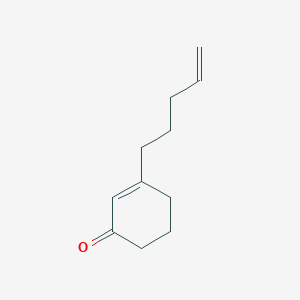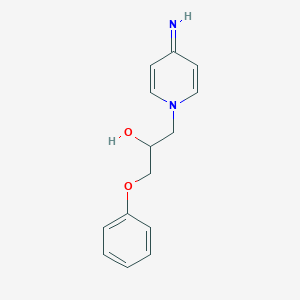![molecular formula C28H31N3O3 B14481456 N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide CAS No. 65894-99-7](/img/structure/B14481456.png)
N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide is a synthetic compound that belongs to the class of peptides It is an acetylated derivative of phenylalanine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide typically involves the following steps:
Acetylation of L-phenylalanine: L-phenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Acetylation: Large-scale acetylation of L-phenylalanine using acetic anhydride and a base.
Automated Coupling: Automated peptide synthesizers are used to couple N-acetyl-L-phenylalanine with N-[(1S)-1-phenylethyl]-L-phenylalaninamide, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: An acetylated derivative of phenylalanine, similar in structure but lacks the additional phenylethyl group.
N-Acetyl-D-phenylalanine: The D-enantiomer of N-Acetyl-L-phenylalanine, differing in chirality.
N-Acetyl-L-phenylalanyl-L-diiodotyrosine: A derivative with an additional diiodotyrosine group, used in thyroid research.
Uniqueness
N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide is unique due to its specific structure, which includes both acetyl and phenylethyl groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
65894-99-7 |
|---|---|
Molecular Formula |
C28H31N3O3 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-oxo-3-phenyl-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C28H31N3O3/c1-20(24-16-10-5-11-17-24)29-27(33)26(19-23-14-8-4-9-15-23)31-28(34)25(30-21(2)32)18-22-12-6-3-7-13-22/h3-17,20,25-26H,18-19H2,1-2H3,(H,29,33)(H,30,32)(H,31,34)/t20-,25-,26-/m0/s1 |
InChI Key |
CCFRUXALBCRVHE-XZZVZQAVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


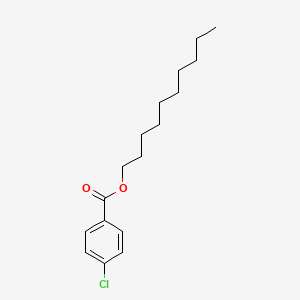
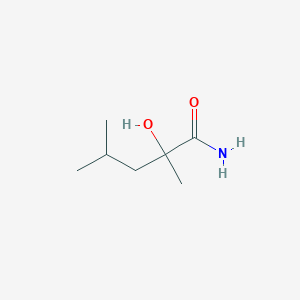
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)

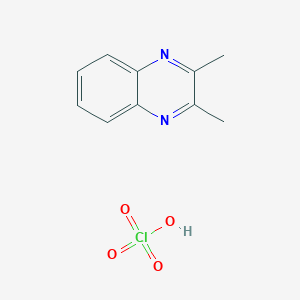

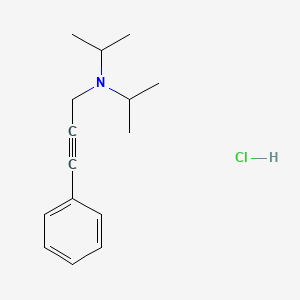
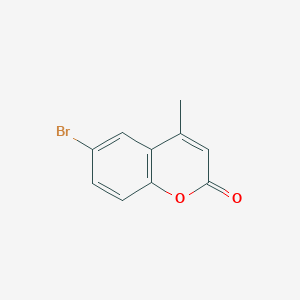

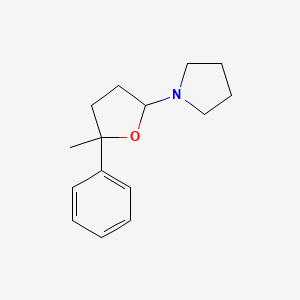
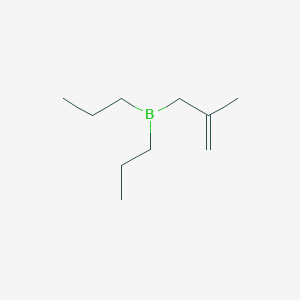
![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
